Technical Whitepaper: Sodium Phenoxyacetate (CAS 3598-16-1)
Technical Whitepaper: Sodium Phenoxyacetate (CAS 3598-16-1)
High-Purity Precursor for Beta-Lactam Biosynthesis and Agrochemical Applications
Executive Summary
Sodium Phenoxyacetate (CAS 3598-16-1) is the sodium salt of phenoxyacetic acid, serving as a critical raw material in the pharmaceutical and agrochemical sectors. Its primary utility lies in its role as a side-chain precursor in the industrial fermentation of Penicillin V (Phenoxymethylpenicillin) , where it directs the biosynthetic pathway of Penicillium chrysogenum to favor the phenoxyacetyl moiety over the benzyl group (Penicillin G). Beyond antibiotic production, it functions as a plant growth regulator (auxin mimic) and a versatile intermediate in organic synthesis.
This guide provides a rigorous technical analysis of its properties, synthesis, validated analytical methods, and specific application in drug development, designed for researchers and process engineers.
Chemical Profile & Properties[1][2][3][4][5][6]
Identity:
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IUPAC Name: Sodium 2-phenoxyacetate
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Molecular Formula: C₈H₇NaO₃[3]
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Molecular Weight: 174.13 g/mol [3]
Physicochemical Properties Table
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires moisture-controlled storage. |
| Solubility (Water) | ~223.6 g/L (20°C) | Highly soluble compared to the free acid form. |
| Solubility (Solvents) | Soluble in MeOH, EtOH; Insoluble in non-polar solvents | Useful for recrystallization purification. |
| Melting Point | 262–264°C (Decomposes) | High thermal stability for solid-state handling. |
| pKa (Acid Form) | 3.17 | Indicates moderate acidity of the conjugate acid; buffers at pH < 4. |
| pH (5% Solution) | 7.0 – 9.0 | Alkaline due to weak acid/strong base salt nature. |
Synthesis & Manufacturing Protocol
The industrial synthesis of sodium phenoxyacetate follows a Williamson ether synthesis pathway, modified for aqueous conditions to maximize yield and safety.
Reaction Mechanism
The reaction involves the nucleophilic attack of sodium phenoxide on sodium chloroacetate.
Figure 1: Synthesis pathway via nucleophilic substitution.
Laboratory Scale Protocol (Yield ~85-90%)
Reagents: Phenol (0.8 mol), Chloroacetic acid (1.0 mol), NaOH (2.2 mol), Water.
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Preparation of Sodium Phenoxide: Dissolve phenol in 18% NaOH solution. The exotherm ensures rapid deprotonation.
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Addition: Slowly add chloroacetic acid (or sodium chloroacetate solution) to the phenoxide mixture.
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Reaction: Heat to 90–100°C and reflux for 3–4 hours. High temperature is required to overcome the steric hindrance and ensure complete conversion.
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Crystallization: Cool the solution to 25–30°C. Sodium phenoxyacetate precipitates due to the common ion effect if excess Na+ is present, or via solubility drop.
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Purification: Filter the white solid and wash with cold ethanol/water (80:20) to remove unreacted phenol and NaCl. Dry at 70°C.
Critical Control Point: Maintain pH > 8 throughout the reaction to prevent the formation of the free acid (Phenoxyacetic acid), which is less soluble and can occlude impurities.
Application: Penicillin V Biosynthesis[8][9][10][11]
The most significant application of Sodium Phenoxyacetate is its role as a precursor in the fermentation of Penicillin V.
Mechanism of Action
Penicillium chrysogenum naturally produces Penicillin G (benzylpenicillin) when Phenylacetic acid is present.[4] To produce Penicillin V (phenoxymethylpenicillin), the fermentation medium must be supplemented with Phenoxyacetic acid (supplied as the sodium salt for solubility).
The mold's acyltransferase enzyme incorporates the phenoxyacetyl side chain into the 6-aminopenicillanic acid (6-APA) nucleus.
Why Sodium Phenoxyacetate?
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Solubility: The salt form is highly water-soluble, allowing for precise continuous feeding into the fermenter.
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Specificity: It outcompetes endogenous precursors to shift production >90% toward Penicillin V.
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Toxicity Mitigation: Continuous feeding of the salt prevents the accumulation of toxic levels of the free acid form, which can inhibit fungal growth.
Figure 2: Role of Sodium Phenoxyacetate in Penicillin V fermentation.
Analytical Characterization (HPLC)[1][2][12][13][14][15]
To ensure suitability for pharmaceutical use, the purity of Sodium Phenoxyacetate must be verified, specifically distinguishing it from phenol and sodium phenylacetate.
Validated HPLC Method
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Methanol : Phosphate Buffer (0.05 M, pH 5.[5]5) [60:40 v/v].[5] Flow Rate: 1.0 mL/min.[6] Detection: UV at 260 nm (optimal for the phenoxy chromophore). Injection Volume: 20 µL.
Retention Times (Approximate):
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Sodium Benzoate: ~3.4 min[5]
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Sodium Phenoxyacetate: ~4.5 - 5.0 min
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Sodium Phenylacetate: ~5.2 min[5]
Note on Specificity: It is crucial to distinguish Phenoxyacetate (ether linkage) from Phenylacetate (methylene linkage). The retention times are close; therefore, a reference standard is mandatory for identification.
Safety & Handling
GHS Classification:
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a dust mask (N95) to prevent inhalation of fine powder.
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Storage: Store in a cool, dry place. The substance is hygroscopic; exposure to moisture may cause caking and hydrolysis over long periods.
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Incompatibility: Avoid strong oxidizers and strong acids (acids will precipitate the insoluble phenoxyacetic acid).
Differentiation Alert: Do NOT confuse Sodium Phenoxyacetate with Sodium Phenylacetate (CAS 114-70-5).[2]
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Sodium Phenoxyacetate: Penicillin V precursor.[7]
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Sodium Phenylacetate: Treatment for hyperammonemia (urea cycle disorders).[8]
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Clinical Risk: Substituting these salts in a clinical setting could be fatal. Verify CAS numbers explicitly.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23687423: Sodium phenoxyacetate. PubChem. [Link]
- Google Patents.
-
Manchi, A.K.S., et al. (2020).[5] A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate. Manipal Journal of Pharmaceutical Sciences. [Link]
-
Taylor & Francis. Penicillin V – Knowledge and References. Pharmaceutical Biocatalysis. [Link]
Sources
- 1. Sodium phenoxyacetate | 3598-16-1 [chemicalbook.com]
- 2. mase.gov.it [mase.gov.it]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. EP0944729A1 - Process for the production of penicillin g or v, cephalosporin g or v, and derivatives thereof - Google Patents [patents.google.com]
- 5. impressions.manipal.edu [impressions.manipal.edu]
- 6. padproject.nd.edu [padproject.nd.edu]
- 7. dokumen.pub [dokumen.pub]
- 8. Sodium phenylacetate | 114-70-5 [chemicalbook.com]
